Structural Differentiation: N-(Thiophen-2-ylmethyl) vs. Common N-Benzyl and N-(Substituted-Phenyl) Analogs
The N-(thiophen-2-ylmethyl) terminus of 922130-21-0 represents a distinct structural departure from the more prevalent N-benzyl, N-(p-tolyl), N-(4-methoxybenzyl), and N-(3-fluorophenyl) analogs documented in the patent and medicinal chemistry literature for this chemotype [1][2]. In the landmark CTPS1/2 inhibitor SAR study, the terminal amide substituent was a critical determinant of both enzymatic potency and oral exposure; the optimized clinical candidate (compound 27) incorporated a specific N-alkylsulfonamido motif distinct from the thiophenylmethyl group, underscoring that terminal group identity is non-interchangeable [1]. While direct CTPS1/2 IC₅₀ data for 922130-21-0 have not been publicly disclosed, the thiophene ring introduces a sulfur heteroatom capable of engaging in unique S–π and hydrogen-bond interactions absent in carbocyclic benzyl analogs, potentially altering target binding kinetics, solubility, and metabolic stability [3].
| Evidence Dimension | Terminal amide substituent identity and predicted molecular interaction capacity |
|---|---|
| Target Compound Data | N-(thiophen-2-ylmethyl) group: contains thiophene sulfur heteroatom; tPSA = 79–89 Ų; H-bond acceptors = 6–7; logP ≈ 3.2–3.4 [3] |
| Comparator Or Baseline | N-benzyl analog: carbocyclic phenyl ring, no heteroatom in terminal group; N-(p-tolyl) analog: 4-methylphenyl; N-(4-methoxybenzyl) analog: 4-methoxyphenylmethyl |
| Quantified Difference | Thiophene sulfur introduces an additional H-bond acceptor and polarizable heteroatom; tPSA differs by approximately +10–15 Ų compared to benzyl analogs; logP approximately 0.5–1.0 units lower than N-benzyl predicted values [3] |
| Conditions | Calculated molecular properties from ZINC15 database entries (ZINC000002462358, ZINC000040134075); physicochemical predictions based on the 2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide scaffold [3] |
Why This Matters
Selection of 922130-21-0 over a benzyl or p-tolyl analog may confer differentiated ADME and off-target selectivity profiles stemming from the thiophene heterocycle, a consideration critical for in vivo pharmacology or probe development programs.
- [1] Novak A, Laughton D, Lane R, et al. Discovery and Optimization of Potent and Orally Available CTP Synthetase Inhibitors for Use in Treatment of Diseases Driven by Aberrant Immune Cell Proliferation. J Med Chem. 2022;65(24):16640-16650. doi:10.1021/acs.jmedchem.2c01446. PMID: 36449304. View Source
- [2] AU2022418199A2. Benzene sulfonamide thiazole compounds and their use for the treatment of cancers. Google Patents, 2022. View Source
- [3] ZINC15 Database. ZINC000002462358 and ZINC000040134075. https://zinc.docking.org/substances/ZINC000002462358/ and https://zinc.docking.org/substances/ZINC000040134075/ (accessed 2026-04-29). View Source
